3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic compounds. These compounds, such as indole derivatives, have been found in many important synthetic drug molecules and have shown various biological applications .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets and cause a variety of changes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to impact a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-chlorophenethylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid, which is then cyclized with thionyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid.", "Step 3: The amino acid intermediate is cyclized with thionyl chloride in the presence of a base such as pyridine to form the final product, 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS No. |
422526-95-2 |
Molecular Formula |
C16H12ClFN2OS |
Molecular Weight |
334.79 |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
XJOYSGHFWIIJLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
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